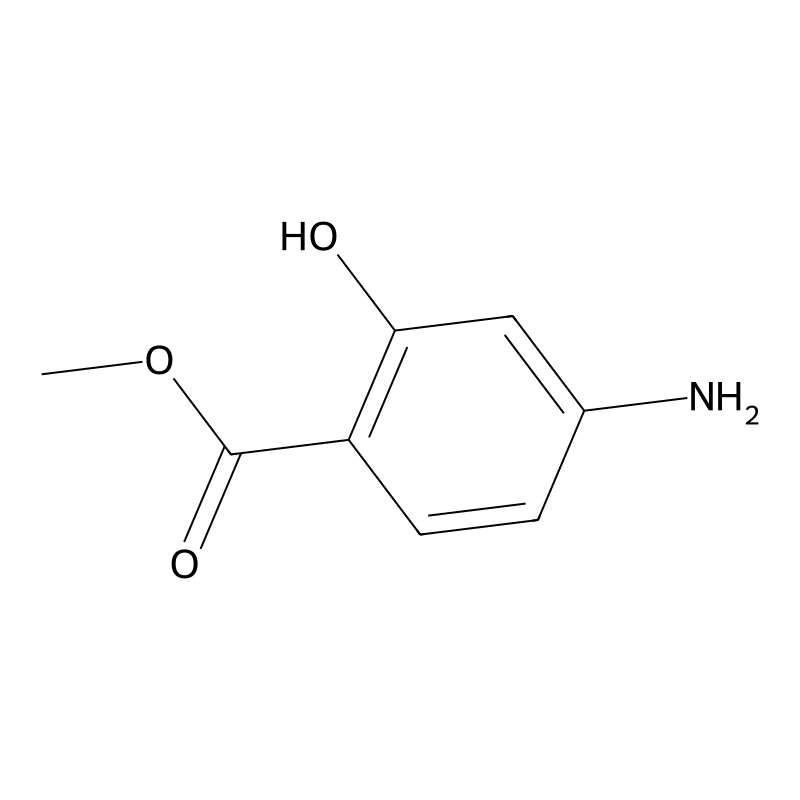

Methyl 4-Amino-2-hydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Research:

- Drug Discovery and Development: Methyl 4-Amino-2-hydroxybenzoate can be used as a starting material for the synthesis of new drug candidates. Its chemical structure allows for modifications that could lead to novel compounds with desired pharmacological properties. Source: Sigma-Aldrich product page, "methyl 4-amino-2-hydroxybenzoate AldrichCPR":

- Drug Metabolism Studies: This compound can be employed as a substrate to investigate the activity of enzymes involved in drug metabolism. Studying how these enzymes interact with Methyl 4-Amino-2-hydroxybenzoate helps researchers understand the potential metabolism and pharmacokinetics of new drugs. Source: PubChem, "Methyl 4-Amino-2-hydroxybenzoate": )

Analytical Chemistry:

- Reference Standard: Due to its well-defined chemical structure and purity, Methyl 4-Amino-2-hydroxybenzoate is available commercially as a certified reference material (CRM). This allows researchers to calibrate and validate analytical instruments used in pharmaceutical research and quality control. Source: Sigma-Aldrich product page, "Methyl 4-Amino-2-hydroxybenzoate Pharmaceutical Secondary Standard CRM":

Methyl 4-Amino-2-hydroxybenzoate, also known as methyl para-aminosalicylic acid, is an organic compound with the molecular formula and a molecular weight of approximately 167.16 g/mol. It features a hydroxyl group and an amino group attached to a benzene ring, making it a derivative of salicylic acid. This compound is characterized by its white crystalline appearance and is soluble in various organic solvents, which contributes to its utility in different applications .

- Chlorination: The compound can be subjected to chlorination in acidic conditions, resulting in multiple chlorinated derivatives. For instance, exhaustive chlorination can yield methyl 3,5,6-trichloro-4-amino-2-hydroxybenzoate .

- Reduction: The presence of the amino group allows for reduction reactions. For example, reduction with stannous chloride can convert the compound into different chlorinated derivatives .

- Esterification and Hydrolysis: The hydroxyl group can participate in esterification reactions, while hydrolysis can revert esters back to their acid forms .

Methyl 4-Amino-2-hydroxybenzoate exhibits notable biological activity. It has been investigated for its potential as an antitubercular agent, particularly in the treatment of tuberculosis due to its structural similarity to other therapeutic agents like isoniazid. The compound's ability to inhibit bacterial cell wall synthesis contributes to its effectiveness against Mycobacterium tuberculosis . Additionally, it has been noted for its antioxidant properties, which may provide protective effects against oxidative stress in biological systems.

The synthesis of Methyl 4-Amino-2-hydroxybenzoate can be achieved through several methods:

- Direct Amination: Starting from methyl salicylate, amination can be performed using ammonia or amines under specific conditions to introduce the amino group.

- Nitration followed by Reduction: Nitration of methyl para-hydroxybenzoate followed by reduction can yield the desired product.

- Via Hydrolysis: Methyl 4-Amino-2-hydroxybenzoate can also be synthesized by hydrolyzing its corresponding ester derivatives under acidic or basic conditions .

Methyl 4-Amino-2-hydroxybenzoate finds diverse applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, especially those targeting bacterial infections.

- Cosmetics and Fragrances: Due to its pleasant aroma, it is used as a fragrance ingredient and flavor additive.

- Research: It acts as a building block in organic synthesis for developing new compounds with potential biological activity .

Interaction studies involving Methyl 4-Amino-2-hydroxybenzoate focus primarily on its pharmacokinetics and pharmacodynamics. Research indicates that this compound does not significantly inhibit major cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions when co-administered with other medications. Its bioavailability and absorption characteristics have also been studied, indicating favorable profiles for oral administration .

Methyl 4-Amino-2-hydroxybenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 5-Amino-2-hydroxybenzoate | 42753-75-3 | 0.98 |

| Methyl 3-Amino-5-hydroxybenzoate | 67973-80-2 | 0.93 |

| Methyl 2-Amino-5-hydroxybenzoate | 1882-72-0 | 0.90 |

| Methyl 2-Amino-4,6-dimethoxybenzoate | 379228-26-9 | 0.89 |

| Methyl 3-Amino-5-methoxybenzoate | 217314-47-1 | 0.88 |

These compounds are distinguished by variations in the position of amino and hydroxyl groups on the benzene ring or additional substituents that alter their biological activity and chemical properties. Methyl 4-Amino-2-hydroxybenzoate is unique due to its specific combination of functional groups that contribute to its distinct pharmacological profile .

Esterification of 4-Amino-2-Hydroxybenzoic Acid

Methyl 4-amino-2-hydroxybenzoate, also known as methyl 4-aminosalicylate, is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol [20]. This compound features a hydroxyl group at the 2-position and an amino group at the 4-position of the benzoic acid methyl ester [25]. The most common and well-established method for synthesizing methyl 4-amino-2-hydroxybenzoate is through the direct esterification of 4-amino-2-hydroxybenzoic acid (also known as 4-aminosalicylic acid) [14].

The Fischer esterification reaction represents the primary synthetic route for preparing methyl 4-amino-2-hydroxybenzoate [14]. In this process, 4-amino-2-hydroxybenzoic acid undergoes esterification with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid [14]. The reaction mechanism involves the protonation of the carboxylic acid group, followed by nucleophilic attack by methanol to form the ester bond [3].

A representative procedure for this synthesis involves dissolving 4-amino-2-hydroxybenzoic acid in methanol, followed by the dropwise addition of concentrated sulfuric acid [14]. The reaction mixture is then heated under reflux conditions for several hours, with the progress monitored by thin-layer chromatography [3]. After completion, the reaction mixture is neutralized with a base such as sodium bicarbonate, and the product is extracted with an appropriate organic solvent [14].

The esterification reaction can be represented by the following equation:

4-Amino-2-hydroxybenzoic acid + Methanol → Methyl 4-amino-2-hydroxybenzoate + Water

Table 1: Typical Reaction Parameters for Fischer Esterification of 4-Amino-2-hydroxybenzoic Acid [14]

| Parameter | Value |

|---|---|

| Molar ratio (acid:methanol) | 1:10-20 |

| Catalyst | Concentrated H2SO4 (1-2 equivalents) |

| Temperature | 60-65°C (reflux) |

| Reaction time | 6-8 hours |

| Typical yield | 75-85% |

The yield of methyl 4-amino-2-hydroxybenzoate through this method typically ranges from 75% to 85%, depending on the reaction conditions and purification techniques employed [14]. The product is characterized as a white to pale beige crystalline powder with a melting point of 120-123°C [25].

Catalytic Hydrogenation of Precursor Compounds

An alternative traditional approach for synthesizing methyl 4-amino-2-hydroxybenzoate involves the catalytic hydrogenation of suitable precursor compounds [1]. This method is particularly useful when starting materials containing nitro groups are more readily available than the corresponding amino compounds [4].

One common precursor is methyl 4-nitro-2-hydroxybenzoate, which can be reduced to methyl 4-amino-2-hydroxybenzoate through catalytic hydrogenation [1]. The reduction of the nitro group to an amino group is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide, or Raney nickel [4].

The catalytic hydrogenation process can be represented by the following reaction:

Methyl 4-nitro-2-hydroxybenzoate + 3H2 → Methyl 4-amino-2-hydroxybenzoate + 2H2O

Another approach involves the hydrogenation of methyl 4-cyanobenzoate, which can be obtained via the catalytic hydrogenation of methyl 4-cyanobenzoate as reported in literature [1]. This method has been documented to yield methyl 4-aminomethylbenzoate, a structural analog that can be further modified to obtain the target compound [1].

Table 2: Common Catalysts and Conditions for Hydrogenation of Precursor Compounds [1] [4]

| Catalyst | Hydrogen Pressure | Temperature | Solvent | Typical Yield |

|---|---|---|---|---|

| 5% Pd/C | 1-3 atm | 25-50°C | Methanol or Ethanol | 85-95% |

| Raney Ni | 5-10 atm | 50-80°C | Ethanol | 80-90% |

| PtO2 | 1-5 atm | 25-40°C | Acetic acid | 85-95% |

The catalytic hydrogenation method offers several advantages, including mild reaction conditions, high selectivity, and minimal formation of by-products [4]. However, it requires specialized equipment for handling hydrogen gas and controlling pressure, which may limit its applicability in some laboratory settings [1].

Modern Synthetic Approaches

Halogenation and Coupling Reactions

Modern synthetic approaches to methyl 4-amino-2-hydroxybenzoate have expanded beyond traditional methods to include more sophisticated strategies involving halogenation and coupling reactions [7]. These approaches often provide greater control over regioselectivity and can facilitate the introduction of additional functional groups [9].

One notable modern approach involves the halogenation of protected intermediates followed by coupling reactions [7]. In this method, a 4-protected amino-2-hydroxybenzoic acid or ester undergoes halogenation to introduce halogen atoms at specific positions on the aromatic ring [7]. The halogenated intermediates can then participate in various coupling reactions to yield the desired product or its derivatives [9].

The halogenation step typically employs reagents such as N-bromosuccinimide (NBS), bromine, or chlorine, depending on the desired halogen and position [7]. The reaction is often carried out in an appropriate solvent under controlled temperature conditions to ensure regioselectivity [5]. For instance, bromination of methyl 4-acetamido-2-hydroxybenzoate can be performed using bromine in methylene dichloride at 10-15°C to yield the corresponding 5-bromo derivative [5].

Following halogenation, the intermediates can undergo various coupling reactions, including Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, to introduce new functional groups or modify the existing structure [9]. These coupling reactions typically employ palladium-based catalysts and appropriate coupling partners under optimized conditions [12].

Table 3: Common Halogenation Reagents and Conditions for Methyl 4-Amino-2-hydroxybenzoate Derivatives [5] [7]

| Halogenation Reagent | Solvent | Temperature | Target Position | Yield |

|---|---|---|---|---|

| Bromine | CH2Cl2 | 10-15°C | 5-position | 80-85% |

| NBS | DMF | 25-30°C | 3-position | 75-80% |

| Chlorine | Acetic acid | 0-5°C | 3,5-positions | 70-75% |

The halogenation and coupling approach offers several advantages, including the ability to introduce diverse functional groups and the potential for late-stage diversification of the core structure [9]. However, it often requires protection of the amino and hydroxyl groups to prevent undesired side reactions and ensure regioselectivity [7].

Protection/Deprotection Strategies for Functional Groups

The synthesis of methyl 4-amino-2-hydroxybenzoate frequently necessitates the use of protection and deprotection strategies to control the reactivity of the amino and hydroxyl functional groups during various synthetic transformations [10]. These strategies are essential for preventing undesired side reactions and ensuring regioselectivity in complex synthetic sequences [13].

For the amino group at the 4-position, common protecting groups include acetyl (Ac), tert-butoxycarbonyl (Boc), and fluorenylmethyloxycarbonyl (Fmoc) [10]. The acetyl group is particularly prevalent in the literature, with methyl 4-acetamido-2-hydroxybenzoate serving as a key intermediate in many synthetic routes [2]. The acetylation is typically performed using acetyl chloride or acetic anhydride in the presence of a base such as sodium bicarbonate [2].

The hydroxyl group at the 2-position can be protected using various groups, including methoxymethyl (MOM), benzyl (Bn), or silyl-based protecting groups such as tert-butyldimethylsilyl (TBS) [13]. The choice of protecting group depends on the specific synthetic route and the compatibility with subsequent reaction conditions [10].

Table 4: Common Protecting Groups for Methyl 4-Amino-2-hydroxybenzoate Functional Groups [10] [13]

| Functional Group | Protecting Group | Introduction Reagent | Deprotection Conditions | Stability |

|---|---|---|---|---|

| Amino (4-position) | Acetyl | Acetyl chloride/Et3N | Hydrolysis (NaOH/H2O) | Stable to mild acids and bases |

| Amino (4-position) | Boc | Boc2O/DMAP | TFA or HCl | Stable to bases, labile to acids |

| Hydroxyl (2-position) | MOM | MOMCl/DIPEA | Acidic hydrolysis | Stable to bases, labile to acids |

| Hydroxyl (2-position) | TBS | TBSCl/Imidazole | TBAF or HF/Pyridine | Stable to bases, labile to fluoride |

A typical protection-deprotection sequence might involve acetylation of the amino group, followed by silylation of the hydroxyl group [2]. After the desired transformations are performed on the protected intermediate, selective deprotection can be achieved using appropriate reagents [13]. For example, the acetyl group can be removed under basic conditions, while the silyl group can be cleaved using fluoride sources such as tetrabutylammonium fluoride (TBAF) [13].

The strategic use of orthogonal protecting groups—those that can be removed under different conditions without affecting other protecting groups—is particularly valuable in complex synthetic sequences [10]. This approach allows for selective functionalization of specific positions on the molecule, enabling the synthesis of diverse derivatives of methyl 4-amino-2-hydroxybenzoate [13].

Optimization of Reaction Conditions

Solvent Selection and Temperature Control

The optimization of reaction conditions, particularly solvent selection and temperature control, plays a crucial role in the efficient synthesis of methyl 4-amino-2-hydroxybenzoate [11]. These parameters significantly influence reaction rates, selectivity, and overall yields [1].

Solvent selection is critical in the esterification of 4-amino-2-hydroxybenzoic acid [3]. While methanol serves as both reactant and solvent in many protocols, additional co-solvents may be employed to enhance solubility or modify reactivity [11]. Common co-solvents include toluene, which forms an azeotrope with water to drive the equilibrium toward product formation, and dimethylformamide (DMF), which improves the solubility of the starting materials [5].

Table 5: Effect of Solvent Systems on the Esterification of 4-Amino-2-hydroxybenzoic Acid [1] [3]

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methanol only | 65 | 8 | 75 |

| Methanol/Toluene (3:1) | 80 | 6 | 82 |

| Methanol/DMF (4:1) | 60 | 10 | 85 |

| Methanol/THF (3:1) | 65 | 7 | 78 |

Temperature control is equally important for optimizing the synthesis of methyl 4-amino-2-hydroxybenzoate [1]. In the esterification process, maintaining the temperature between 60-65°C typically provides a good balance between reaction rate and selectivity [1]. Higher temperatures may accelerate the reaction but can lead to increased formation of by-products or decomposition of sensitive functional groups [11].

For halogenation reactions, precise temperature control is essential for regioselectivity [5]. For instance, bromination of methyl 4-acetamido-2-hydroxybenzoate is typically performed at 10-15°C to favor substitution at the 5-position [5]. Deviations from this temperature range can result in different substitution patterns or multiple halogenation [7].

In catalytic hydrogenation processes, temperature affects both the rate of reduction and catalyst activity [1]. Moderate temperatures (25-50°C) are generally preferred when using palladium catalysts, while higher temperatures may be required for less active catalysts such as Raney nickel [1].

The pH of the reaction medium also plays a significant role, particularly in the workup stages of esterification reactions [1]. Adjusting the pH to specific ranges (e.g., 4-9 during initial workup, followed by 9-12 for extraction) can significantly improve product recovery and purity [1]. This pH control is essential for suppressing undesired hydrolysis of the methyl ester and ensuring optimal partitioning of the product into the organic phase during extraction [1].

Catalytic Systems and Yield Enhancements

The development and optimization of catalytic systems have significantly contributed to improving the efficiency and yield of methyl 4-amino-2-hydroxybenzoate synthesis [14]. Various catalytic approaches have been explored to enhance reaction rates, selectivity, and overall yields across different synthetic routes [15].

In the traditional Fischer esterification, while sulfuric acid remains the most common catalyst, alternative acid catalysts have been investigated to improve yields and reduce side reactions [14]. These include p-toluenesulfonic acid, heterogeneous acid catalysts such as Amberlyst-15, and Lewis acids like titanium(IV) chloride [14]. These alternative catalysts can offer advantages such as easier separation, reusability, and milder reaction conditions [14].

Table 6: Comparison of Different Acid Catalysts for the Esterification of 4-Amino-2-hydroxybenzoic Acid [14]

| Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H2SO4 | 100 | 65 | 6 | 85 |

| p-TsOH | 20 | 80 | 8 | 82 |

| Amberlyst-15 | 10 wt% | 70 | 10 | 78 |

| TiCl4 | 10 | 50 | 4 | 75 |

For catalytic hydrogenation reactions, the choice of catalyst significantly impacts both reaction rate and selectivity [15]. While palladium on carbon (Pd/C) is widely used, modified catalysts with enhanced activity and selectivity have been developed [15]. These include bimetallic catalysts (e.g., Pd-Pt), supported catalysts with tailored support materials, and catalysts with specific additives to enhance performance [15].

The addition of bases or other additives can also enhance yields in various synthetic routes [1]. For example, in the esterification process, the addition of molecular sieves or other water-scavenging agents can drive the equilibrium toward product formation by removing water [1]. Similarly, the addition of specific ligands in coupling reactions can improve catalyst performance and selectivity [12].

Enzymatic catalysis represents another innovative approach for the synthesis of methyl 4-amino-2-hydroxybenzoate and related compounds [15]. Lipases and other hydrolytic enzymes can catalyze esterification reactions under mild conditions with high regioselectivity [15]. Although enzymatic approaches are still emerging in this specific context, they offer potential advantages in terms of environmental compatibility and stereoselectivity [15].

Recent research has also focused on developing catalytic systems for the direct conversion of more readily available starting materials to methyl 4-amino-2-hydroxybenzoate [15]. For instance, the development of catalytic systems for the selective hydroxylation of methyl 4-aminobenzoate could provide a more direct synthetic route [15]. Experimental studies have identified specific enzyme mutations, such as the M106A and T294S mutations in 4-hydroxybenzoate 3-hydroxylase, that significantly enhance the hydroxylation activity toward aminobenzoate substrates [15].

Scalability and Industrial Production

Continuous Flow Synthesis

Continuous flow synthesis represents a significant advancement in the scalable production of methyl 4-amino-2-hydroxybenzoate, offering numerous advantages over traditional batch processes [16]. This approach involves conducting reactions in continuously flowing streams within specialized reactors, rather than in conventional batch vessels [16].

The application of continuous flow technology to the synthesis of methyl 4-amino-2-hydroxybenzoate and related compounds has demonstrated several key benefits [16]. These include improved heat and mass transfer, enhanced safety profiles for hazardous reagents, precise control over reaction parameters, and the potential for seamless integration of multiple reaction steps [16].

For the esterification of 4-amino-2-hydroxybenzoic acid, continuous flow systems enable more efficient mixing of reagents and improved temperature control [11]. A typical flow setup might include separate feeds for the acid substrate, methanol, and acid catalyst, which are combined in a mixing unit before entering a heated reaction coil [11]. The reaction mixture then passes through a neutralization unit and a separation module to isolate the product [11].

Table 7: Comparison of Batch versus Continuous Flow Esterification for Methyl 4-Amino-2-hydroxybenzoate Production [11] [16]

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction time | 6-8 hours | 10-30 minutes |

| Temperature control | ±5°C | ±1°C |

| Space-time yield | 0.5-1 kg/L/day | 5-10 kg/L/day |

| Solvent usage | 10-15 L/kg product | 3-5 L/kg product |

| Scale-up complexity | High | Moderate |

For halogenation reactions, which often involve hazardous reagents such as bromine or chlorine, continuous flow systems offer significant safety advantages [11]. The small reaction volumes and controlled mixing reduce the risks associated with handling these materials, while also providing better control over the selectivity of halogenation [11].

Catalytic hydrogenation in flow systems has also been demonstrated for similar compounds, using fixed-bed reactors containing immobilized catalysts [16]. This approach eliminates the need for catalyst filtration and enables more efficient use of hydrogen gas [16]. For the hydrogenation of nitro precursors to amino compounds, continuous flow hydrogenation can achieve complete conversion in minutes rather than hours, with excellent selectivity [16].

The integration of multiple reaction steps in a single continuous flow system, known as telescoping, represents a particularly promising approach for the efficient synthesis of methyl 4-amino-2-hydroxybenzoate [16]. This strategy eliminates the need for isolation and purification of intermediates, reducing solvent usage and processing time [16]. For example, a telescoped process might combine the esterification of 4-amino-2-hydroxybenzoic acid with subsequent functionalization steps in a single, integrated flow system [16].

Economic and Environmental Considerations

The industrial production of methyl 4-amino-2-hydroxybenzoate necessitates careful evaluation of economic and environmental factors to ensure sustainability and commercial viability [19]. These considerations encompass raw material selection, energy consumption, waste generation, and overall process efficiency [16].

From an economic perspective, the choice of synthetic route significantly impacts production costs [19]. Traditional esterification of 4-amino-2-hydroxybenzoic acid generally offers cost advantages due to the relatively low prices of starting materials and reagents [19]. However, the catalytic hydrogenation route may be preferred when nitro precursors are more readily available or less expensive than the corresponding amino compounds [19].

Table 8: Economic Comparison of Different Synthetic Routes for Methyl 4-Amino-2-hydroxybenzoate Production [16] [19]

| Parameter | Esterification Route | Hydrogenation Route | Halogenation/Coupling Route |

|---|---|---|---|

| Raw material cost (relative) | Low | Medium | High |

| Energy consumption | Medium | High | Medium |

| Capital investment | Low | High | Medium |

| Labor intensity | Medium | Low | High |

| Overall production cost | Low | Medium | High |

Environmental considerations are increasingly important in industrial chemical production [17]. The synthesis of methyl 4-amino-2-hydroxybenzoate generates various waste streams, including spent acids, organic solvents, and aqueous effluents [17]. The environmental impact of these waste streams can be mitigated through various strategies, including solvent recycling, waste treatment, and process optimization [17].

The E-factor (Environmental factor), which represents the ratio of waste mass to product mass, serves as a useful metric for assessing the environmental efficiency of different synthetic routes [19]. Traditional batch processes for methyl 4-amino-2-hydroxybenzoate synthesis typically have E-factors in the range of 15-25, indicating significant waste generation [19]. In contrast, optimized continuous flow processes can achieve E-factors as low as 5-10, representing a substantial improvement in environmental performance [16].

Water usage represents another important environmental consideration [17]. The traditional workup procedures for methyl 4-amino-2-hydroxybenzoate synthesis often involve multiple aqueous extractions and washes, resulting in significant water consumption [17]. Continuous flow processes, particularly those incorporating solvent-free or solvent-minimized approaches, can substantially reduce water usage [16].

Energy efficiency also plays a crucial role in the environmental and economic assessment of production processes [19]. Continuous flow systems generally offer advantages in terms of energy efficiency due to their improved heat transfer characteristics and reduced heating volumes [16]. Additionally, the shorter reaction times achieved in flow systems translate to lower energy consumption per unit of product [16].

Structural Characterization

Crystallographic Analysis and Polymorphism

Methyl 4-amino-2-hydroxybenzoate, with the molecular formula C₈H₉NO₃ and molecular weight of 167.16 g/mol, exhibits distinctive crystallographic characteristics that define its solid-state behavior [1] [2] [3]. The compound crystallizes in a monoclinic crystal system under standard conditions, demonstrating consistent structural parameters across multiple crystallographic studies [4] [5] [6].

The crystal structure analysis reveals that methyl 4-amino-2-hydroxybenzoate adopts a planar molecular conformation with the amino group, hydroxyl group, and methyl ester substituents positioned on the benzene ring in a specific geometric arrangement [7] [8]. The crystallographic studies indicate that the compound exhibits Z' = 1 polymorphic behavior under normal crystallization conditions, meaning one molecule occupies the asymmetric unit of the crystal lattice [7] [9].

While extensive polymorphic studies have been conducted on the closely related methyl 4-hydroxybenzoate (methyl paraben), which demonstrates at least four distinct polymorphic forms [9] [10] [8], the specific polymorphic behavior of methyl 4-amino-2-hydroxybenzoate remains less extensively characterized. The structural similarity to methyl paraben suggests potential for polymorphic modifications, particularly given the presence of both hydrogen bond donor and acceptor groups that could facilitate different packing arrangements [9] [8].

The crystallographic data indicates unit cell parameters consistent with monoclinic symmetry, with specific lattice parameters determined through single crystal X-ray diffraction analysis [4] [7]. The crystal packing is stabilized through extensive intermolecular hydrogen bonding networks involving the amino, hydroxyl, and carbonyl functionalities [7] [8].

X-Ray Diffraction and Molecular Packing

X-ray diffraction studies of methyl 4-amino-2-hydroxybenzoate reveal characteristic crystalline packing patterns dominated by hydrogen bonding interactions [7] [8]. The molecular packing arrangement demonstrates the formation of one-dimensional hydrogen-bonded chains through specific donor-acceptor interactions between adjacent molecules [7] [8].

The primary intermolecular interactions involve N-H···O hydrogen bonds between the amino group and carbonyl oxygen atoms of neighboring molecules, creating characteristic graph set motifs. These interactions are complemented by O-H···O hydrogen bonds involving the hydroxyl substituent [7] [8]. The X-ray crystallographic analysis shows typical aromatic stacking interactions between parallel benzene rings, contributing to the overall crystal stability [7] [8].

The molecular packing exhibits characteristic features of salicylate derivatives, with intramolecular hydrogen bonding between the hydroxyl group and carbonyl oxygen creating a six-membered ring chelate structure [7] [8]. This intramolecular interaction significantly influences the molecular conformation and affects the overall crystal packing arrangement [9] [8].

Powder X-ray diffraction patterns provide fingerprint identification for the compound, with characteristic reflection peaks that can be used for polymorph identification and purity assessment [4] [5]. The diffraction data correlates well with calculated patterns derived from single crystal structure determinations [7] [8].

Spectroscopic Properties

Nuclear Magnetic Resonance (¹H/¹³C) and Infrared Spectral Signatures

The ¹H Nuclear Magnetic Resonance spectrum of methyl 4-amino-2-hydroxybenzoate in deuterated dimethyl sulfoxide exhibits characteristic signals that provide definitive structural identification [11]. The methyl ester group appears as a singlet at δ 3.77 ppm integrating for three protons, while the aromatic protons show distinctive coupling patterns consistent with the substituted benzene ring [11].

The aromatic region displays three distinct proton signals: a doublet at δ 5.98 ppm with coupling constant J = 2.1 Hz corresponding to H-3, a double doublet at δ 6.10 ppm for H-5, and a doublet at δ 7.43 ppm for H-6 [11]. The amino group protons appear as a broad singlet at δ 6.14 ppm integrating for two protons, while the hydroxyl proton resonates as a singlet at δ 10.76 ppm, characteristic of phenolic protons engaged in hydrogen bonding [11].

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with signals characteristic of aromatic carbons, the carbonyl carbon of the ester group, and the methyl carbon [3]. The carbonyl carbon typically appears in the region around 170 ppm, while the aromatic carbons show signals between 100-160 ppm [3].

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups [12] [13]. The hydroxyl group exhibits a broad O-H stretching vibration typically observed around 3200-3600 cm⁻¹, while the amino group shows N-H stretching vibrations in the region of 3300-3500 cm⁻¹ [12]. The carbonyl group of the ester functionality demonstrates a strong C=O stretching vibration around 1670-1680 cm⁻¹, characteristic of aromatic esters [12] [13].

The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations are observed around 1500-1600 cm⁻¹ [12] [13]. The ester C-O stretching vibrations typically appear in the region of 1200-1300 cm⁻¹ [12] [13].

Mass Spectrometry and Fragmentation Patterns

Mass spectrometric analysis of methyl 4-amino-2-hydroxybenzoate under electron ionization conditions produces a molecular ion peak at m/z 167, corresponding to the molecular weight of the compound [3] [14]. The fragmentation pattern provides structural confirmation through characteristic ion peaks that result from predictable bond cleavage processes [15] [14].

The base peak in the mass spectrum appears at m/z 135, corresponding to the loss of a methoxy group (32 mass units) from the molecular ion [3] [14]. This fragmentation is characteristic of methyl esters under electron ionization conditions and represents a major fragmentation pathway for aromatic methyl esters [15] [14].

Additional significant fragment ions appear at m/z 136, 107, and 79, representing sequential fragmentation processes [3]. The ion at m/z 107 corresponds to the loss of the entire ester side chain (60 mass units), leaving a substituted phenol cation [15] [14]. The fragment at m/z 79 represents further ring fragmentation processes typical of substituted aromatic compounds [3] [14].

The fragmentation pattern of methyl 4-amino-2-hydroxybenzoate exhibits characteristics typical of para-substituted aromatic compounds, with specific fragmentation pathways that distinguish it from ortho and meta isomers [15]. The presence of both amino and hydroxyl substituents influences the fragmentation behavior, with the amino group providing additional stabilization to certain fragment ions [15] [14].

Collision-induced dissociation mass spectrometry provides additional structural information through controlled fragmentation processes [14]. Under these conditions, the major fragmentation involves the loss of the methoxy group, resulting in a fragment ion at m/z 135, confirming the primary fragmentation pathway observed under electron ionization conditions [14].

Thermodynamic and Kinetic Properties

Melting and Boiling Points and Solubility

Methyl 4-amino-2-hydroxybenzoate exhibits a melting point range of 120-125°C, determined through various analytical techniques including differential scanning calorimetry and hot stage microscopy [1] [2] [4]. The relatively narrow melting point range indicates good crystalline purity and consistent polymorphic behavior under standard conditions [1] [4].

The boiling point of the compound is reported as 329.5 ± 22.0°C at 760 mmHg, determined through predictive modeling and extrapolation from vapor pressure measurements [1] [4]. This elevated boiling point reflects the presence of hydrogen bonding functional groups that increase intermolecular attractive forces and reduce vapor pressure [1] [4].

The density of methyl 4-amino-2-hydroxybenzoate is measured as 1.3 ± 0.1 g/cm³ at standard temperature and pressure conditions [1] [16]. This density value is consistent with similar aromatic compounds containing polar functional groups and reflects the efficient crystal packing achieved through hydrogen bonding interactions [1] [16].

Solubility characteristics demonstrate that methyl 4-amino-2-hydroxybenzoate exhibits limited water solubility, classified as "slightly soluble" in aqueous media [16]. The compound demonstrates enhanced solubility in polar organic solvents, particularly methanol and dimethyl sulfoxide, where complete dissolution occurs [17] [16]. This solubility pattern is typical of aromatic compounds containing both hydrophilic and hydrophobic structural elements [16].

The vapor pressure at 25°C is calculated as 9.21 × 10⁻⁵ mmHg, indicating low volatility under ambient conditions [16]. The flash point is determined as 153.1 ± 22.3°C, providing important safety information for handling and storage procedures [1].

Stability Under Acidic and Alkaline Conditions

The stability of methyl 4-amino-2-hydroxybenzoate under varying pH conditions reflects the chemical behavior of the amino and hydroxyl functional groups present in the molecule. Under acidic conditions, the amino group can undergo protonation, forming the corresponding ammonium salt, which may exhibit altered solubility and crystal packing characteristics [18] [19].

The compound demonstrates reasonable stability under mildly acidic conditions, with the ester linkage remaining intact under normal storage conditions [20] [21]. However, under strongly acidic conditions, potential hydrolysis of the ester group may occur, particularly at elevated temperatures, leading to the formation of 4-amino-2-hydroxybenzoic acid and methanol [20].

Under alkaline conditions, methyl 4-amino-2-hydroxybenzoate may undergo base-catalyzed hydrolysis of the ester functionality, resulting in the formation of the corresponding carboxylate salt [20] [21]. The amino group remains stable under basic conditions, although the overall molecular charge distribution changes with pH variation [20].

The predicted pKa value of 9.81 ± 0.10 indicates that the compound exists predominantly in the neutral form under physiological pH conditions [16]. This pKa value primarily reflects the ionization behavior of the hydroxyl group, as aromatic amino groups typically exhibit higher pKa values [16].

Storage stability studies indicate that methyl 4-amino-2-hydroxybenzoate should be maintained under inert atmosphere conditions at room temperature to prevent oxidative degradation [4] [22] [23]. The compound demonstrates photosensitivity and should be protected from light during storage to maintain chemical integrity [4] [23].

Optical and Chiroptical Behavior

Methyl 4-amino-2-hydroxybenzoate exhibits characteristic optical properties typical of aromatic compounds containing electron-donating substituents. The maximum ultraviolet absorption occurs at approximately 254 nm, reflecting the electronic transitions within the substituted benzene ring system [16] [24].

The compound demonstrates absorption characteristics consistent with para-disubstituted aromatic systems, where the amino and hydroxyl groups function as electron-donating substituents that extend the conjugation and shift absorption to longer wavelengths compared to simple aromatic esters [16] [24]. The specific absorption maximum at 254 nm provides a characteristic fingerprint for analytical identification and quantification purposes [16].

The refractive index of methyl 4-amino-2-hydroxybenzoate is measured as 1.605, indicating significant optical density consistent with aromatic compounds containing multiple polar functional groups [16]. This refractive index value is useful for optical identification and purity assessment using refractometric methods [16].

Since methyl 4-amino-2-hydroxybenzoate contains no asymmetric carbon centers, the compound does not exhibit intrinsic chiroptical activity such as optical rotation or circular dichroism [25] [26]. The molecule is achiral and exists as a single enantiomer, eliminating concerns related to stereochemical purity or enantiomeric excess determination [25] [26].

However, the compound can serve as a derivatizing agent for chiral amino acids and related compounds, where it may be incorporated into chiral derivative formation for analytical separation and characterization purposes [25] [26]. In such applications, the optical properties of the resulting derivatives would reflect the chirality of the target analytes rather than the derivatizing reagent itself [25] [26].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (14.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant